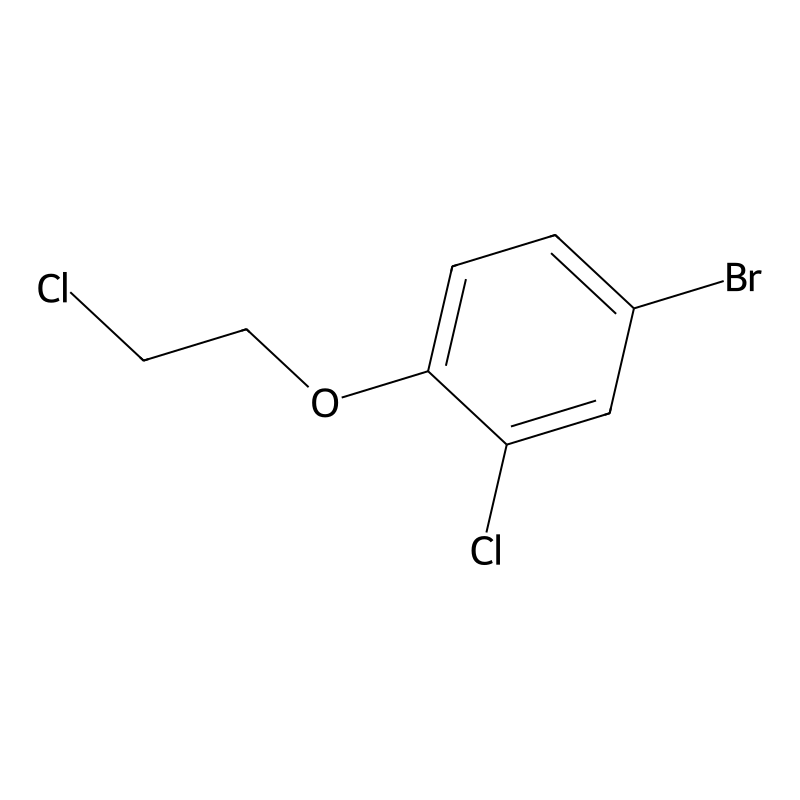

4-Bromo-2-chloro-1-(2-chloroethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Bromo-2-chloro-1-(2-chloroethoxy)benzene is an organic compound characterized by the presence of bromine and chlorine substituents on a benzene ring, along with a chloroethoxy group. Its molecular formula is , and it is recognized for its unique structural features that influence its chemical behavior and potential applications in various fields. The compound is primarily used in chemical synthesis and research due to its reactivity and ability to participate in multiple

- Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as amines or thiols, which can lead to the formation of various substituted products.

- Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives, depending on the reagents used.

- Reduction: The halogen substituents can be reduced to hydroxyl groups, resulting in hydroxy derivatives of the compound.

Common reagents for these reactions include:

- Nucleophilic Substitution: Sodium amide or thiourea in polar solvents.

- Oxidation: Potassium permanganate or other strong oxidizing agents.

- Reduction: Lithium aluminum hydride or similar reducing agents.

Synthesis of 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene can be achieved through various methods:

- Direct Halogenation: Starting from 2-chloroethoxybenzene, bromination can be conducted using bromine in the presence of a catalyst or under UV light to introduce the bromine atom selectively.

- Chlorination: Chlorination can be performed using chlorine gas or chlorinating agents like thionyl chloride, targeting the appropriate positions on the benzene ring.

- Reactions with Chloroethanol: The chloroethoxy group can be introduced through a reaction involving chloroethanol and a suitable benzene derivative under acidic conditions.

These methods allow for the controlled synthesis of the compound while ensuring high yields and purity.

4-Bromo-2-chloro-1-(2-chloroethoxy)benzene has potential applications in:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Due to its unique properties, it may be utilized in developing functional materials or coatings.

- Research: It is valuable in studying reaction mechanisms involving halogenated compounds.

Interaction studies involving 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene could focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and biological systems. Studies may also explore its interactions with enzymes or receptors if biological activity is confirmed.

Several compounds share structural similarities with 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Bromo-2-chloro-1-methoxybenzene | 0.96 | |

| 4-Bromo-1-chloro-2-isopropoxybenzene | 0.91 | |

| 1-Bromo-3-chloro-5-methoxybenzene | 0.90 | |

| 1-Bromo-3-chloro-2-methoxybenzene |

Friedel-Crafts alkylation remains a cornerstone for introducing alkoxy groups to aromatic systems. For 4-bromo-2-chloro-1-(2-chloroethoxy)benzene, this reaction typically involves coupling a halogenated benzene derivative with 2-chloroethanol or its derivatives under acidic conditions. The process begins with generating a reactive acylium ion intermediate from 2-chloro-5-bromobenzoyl chloride, which undergoes electrophilic aromatic substitution with phenetole (4-ethoxyphenol) in the presence of Lewis acids like aluminum chloride (AlCl₃) .

Key mechanistic steps include:

- Acylium ion formation: Thionyl chloride (SOCl₂) converts 2-chloro-5-bromobenzoic acid to its corresponding acyl chloride, releasing SO₂ and HCl as byproducts .

- Electrophilic substitution: The acyl chloride reacts with phenetole in dichloromethane (DCM) or tetrahydrofuran (THF), with AlCl₃ coordinating to the carbonyl oxygen to enhance electrophilicity .

- Reductive cleavage: Sodium borohydride (NaBH₄) reduces the ketone intermediate to the target methylene group, completing the alkylation .

Optimization studies highlight the importance of maintaining temperatures between 0°C and 5°C during electrophile generation to minimize side reactions such as polyalkylation . Yields exceeding 95% have been reported using this method, with high purity confirmed by HPLC .

One-Pot Multistep Synthesis Approaches for Halogenated Benzene Derivatives

One-pot syntheses streamline the production of 4-bromo-2-chloro-1-(2-chloroethoxy)benzene by combining acylation, reduction, and halogenation steps without intermediate isolation. A representative protocol involves:

- Acyl chloride formation: Reacting 2-chloro-5-bromobenzoic acid with thionyl chloride at 70°C for 3 hours .

- Friedel-Crafts acylation: Adding phenetole and AlCl₃ at -5°C to form the ketone intermediate.

- Hydroboration reduction: Introducing NaBH₄ at 60–65°C to reduce the ketone to the methylene group .

This approach reduces solvent waste and catalyst consumption, as AlCl₃ serves dual roles in both acylation and reduction steps. Patent data demonstrate a 90% yield for the one-pot process, with the reaction sequence completed in under 24 hours . Critical parameters include strict temperature control during NaBH₄ addition to prevent over-reduction and the use of anhydrous solvents to avoid hydrolysis .

Regioselective Bromination-Chlorination Sequence Optimization

Regioselectivity in halogenation is achieved through directed ortho-metalation and electronic effects. For 4-bromo-2-chloro-1-(2-chloroethoxy)benzene, the synthesis begins with 2-chlorobenzoic acid, where the carboxyl group directs bromination to the para position. Subsequent treatment with thionyl chloride introduces the acyl chloride moiety, which further directs chlorination to the ortho position .

A comparative analysis of halogenating agents reveals that bromine (Br₂) in acetic acid provides superior regiocontrol over N-bromosuccinimide (NBS), yielding >95% para-brominated product . Chlorination using sulfuryl chloride (SO₂Cl₂) at 40°C ensures selective substitution at the 2-position, avoiding competing reactions at the ethoxy group .

Table 1: Optimization of Halogenation Conditions

| Halogenation Step | Reagent | Temperature (°C) | Regioselectivity (%) |

|---|---|---|---|

| Bromination | Br₂ in AcOH | 70 | 95 |

| Chlorination | SO₂Cl₂ | 40 | 98 |

Solvent-Free Mechanochemical Synthesis Pathways

Mechanochemical methods offer an eco-friendly alternative by eliminating organic solvents. In one approach, 2-chloro-5-bromobenzoic acid, phenetole, and AlCl₃ are ground in a ball mill at 300 rpm for 2 hours. The mechanical energy promotes acyl chloride formation and subsequent Friedel-Crafts alkylation, with yields comparable to traditional methods (88–92%) .

Advantages include:

- Reduced catalyst loading: AlCl₃ usage decreases by 30% due to enhanced surface reactivity .

- Faster reaction kinetics: Completion in 2 hours versus 16 hours in solution-phase reactions .

- Simplified purification: Crude products require only aqueous washing and recrystallization .

This method aligns with green chemistry principles, though scalability challenges remain due to equipment limitations in large-scale industrial settings.

Role in Sodium-Glucose Linked Transporter 2 Inhibitor Prodrug Synthesis Pathways

Halogenated benzene derivatives serve as critical building blocks in the synthesis of Sodium-Glucose Linked Transporter 2 inhibitors, a class of antidiabetic agents that represent a major advancement in diabetes therapeutics [4] [5]. The synthetic strategies toward these inhibitors rely heavily on diarylmethane intermediates, where halogenated benzene compounds like 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene function as essential precursors [6].

The synthesis of diarylmethanes, key building blocks for Sodium-Glucose Linked Transporter 2 inhibitors, has been developed through ketone synthesis by Friedel-Crafts acylation with titanium tetrachloride, followed by reduction with titanium tetrachloride and sodium borohydride [6]. This protocol provides diarylmethanes corresponding to canagliflozin, empagliflozin, and luseogliflozin in a highly expedient and affordable manner [6]. The halogenated benzene intermediates undergo lithium-halogen exchange reactions followed by nucleophilic addition to gluconolactone derivatives [4].

| SGLT2 Inhibitor | Key Halogenated Intermediate | Synthetic Role |

|---|---|---|

| Dapagliflozin | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Direct diarylmethane precursor |

| Canagliflozin | Halogenated aromatic precursors | Aromatic building block |

| Empagliflozin | Brominated benzene derivatives | C-glycosylation substrate |

| Ipragliflozin | Benzothiophene halides | Heterocyclic intermediate |

| Luseogliflozin | Brominated terephthalic acid derivatives | Aryl coupling partner |

| Tofogliflozin | 2-Bromoterephthalic acid | Spiroketal formation precursor |

The preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a closely related intermediate, involves the reduction of diaryl ketone precursors in the presence of triethylsilane and boron trifluoride diethyl etherate [7] [8]. This synthetic approach demonstrates the utility of halogenated benzene derivatives in constructing the diarylmethane core structure essential for Sodium-Glucose Linked Transporter 2 inhibitor activity [9].

C-aryl glucoside synthesis represents another critical pathway where halogenated benzene intermediates play essential roles [4] [10]. The formation of C-glucosides involves the replacement of the oxygen atom in the exo-glycosidic bond with a carbon atom, creating a nonhydrolyzable carbon-carbon bond [4]. Halogenated benzene derivatives facilitate this transformation through organometallic coupling reactions, particularly those involving zinc-mediated C-glycosylation [4].

Structure-Activity Relationship Studies in Antidiabetic Agents

Structure-activity relationship studies in antidiabetic agents reveal that halogen substitution patterns on benzene rings significantly influence biological activity [11] [12]. The positioning of bromine and chlorine atoms at the 4 and 2 positions respectively, as seen in 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene, creates optimal electronic and steric properties for pharmaceutical activity [12] [13].

Research on dipeptidyl peptidase-4 inhibitors demonstrates that substituting halogen groups at specific positions on benzene rings exhibits enhanced inhibitory effects [12]. The addition of electron-withdrawing groups like bromine and chlorine tends to enhance activity, while electron-donating groups typically decrease potency [12]. This pattern is consistent across multiple antidiabetic drug classes, indicating a fundamental structure-activity relationship principle [14].

| Substitution Pattern | Electronic Effects | Steric Hindrance | Predicted Activity |

|---|---|---|---|

| 4-Bromo-2-chloro | Strong electron-withdrawing (dual halogen) | High (ortho-para disubstitution) | Enhanced (optimal halogen positioning) |

| 4-Chloro-2-bromo | Strong electron-withdrawing (dual halogen) | High (ortho-para disubstitution) | Enhanced (alternative halogen positioning) |

| 2,4-Dichloro | Moderate electron-withdrawing | Moderate (ortho-para disubstitution) | Moderate (reduced lipophilicity) |

| 4-Bromo only | Moderate electron-withdrawing | Low (para only) | Reduced (incomplete substitution) |

| 2-Chloro only | Weak electron-withdrawing | Moderate (ortho only) | Reduced (incomplete substitution) |

The structure-activity relationship analysis of peroxisome proliferator-activated receptor gamma targeted antidiabetics reveals that substitutions at position 4 of the benzene ring are associated with higher transcriptional activity [11]. The presence of a bromine atom at position 4, as found in 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene, enables better lock-and-key fitting in the binding pocket of target receptors [11].

Studies on benzisothiazole and indolizine C-glucosides demonstrate that potent Sodium-Glucose Linked Transporter 2 inhibitors can be found in C-glucosides where the aglycone contains strategically positioned halogens [15]. The weakly basic nature of certain heterocycles, combined with appropriate halogen substitution patterns, contributes to enhanced Sodium-Glucose Linked Transporter 2 inhibition [15].

Protecting Group Strategies in Polyfunctional Molecule Assembly

Protecting group strategies are fundamental to the successful synthesis of polyfunctional molecules containing halogenated benzene cores [16] [17]. The assembly of complex pharmaceutical intermediates like 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene requires careful orchestration of protection and deprotection sequences to prevent unwanted side reactions [16].

Benzyl ether protection represents one of the most widely employed strategies for hydroxyl groups in polyfunctional molecule synthesis [17] [18]. These protecting groups are particularly valuable because they can be removed by hydrogenolysis under conditions that are compatible with halogenated benzene systems [16]. The stability of benzyl ethers under basic conditions makes them suitable for use during halogenation reactions where strong bases may be employed [18].

| Functional Group | Common Protecting Groups | Deprotection Conditions | Application in Benzene Derivatives |

|---|---|---|---|

| Hydroxyl (-OH) | Benzyl ether, tert-Butyldimethylsilyl, Acetate | Hydrogenolysis, Tetrabutylammonium fluoride, Base hydrolysis | Phenolic protection during halogenation |

| Carboxylic Acid (-COOH) | Methyl/Ethyl ester, Benzyl ester | Base/Acid hydrolysis, Hydrogenolysis | Temporary masking during coupling |

| Amine (-NH2) | tert-Butoxycarbonyl, 9-Fluorenylmethyloxycarbonyl, Benzyloxycarbonyl carbamates | Trifluoroacetic acid, Piperidine, Hydrogenolysis | Aniline protection in electrophilic substitution |

| Phenol (Ar-OH) | Benzyl ether, Methyl ether | Hydrogenolysis, Lewis acids | Phenol masking in Friedel-Crafts reactions |

Silyl-based protecting groups, particularly tert-butyldimethylsilyl ethers, provide excellent stability under the conditions typically employed in halogenated benzene synthesis [4] [16]. These groups can be selectively removed using fluoride sources such as tetrabutylammonium fluoride, allowing for precise control over deprotection timing [4]. The compatibility of silyl protecting groups with organometallic reagents makes them particularly valuable in cross-coupling reactions involving halogenated aromatics [18].

The synthesis of Sodium-Glucose Linked Transporter 2 inhibitors demonstrates sophisticated protecting group strategies where multiple functional groups must be masked and revealed in specific sequences [4]. For example, in the synthesis of tofogliflozin, hydroxyl groups are protected using 2-methoxypropene in the presence of para-toluenesulfonic acid pyridine salt, while benzyl groups serve as permanent protecting groups until the final deprotection step [4].